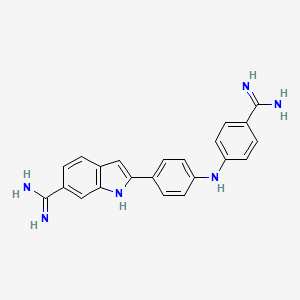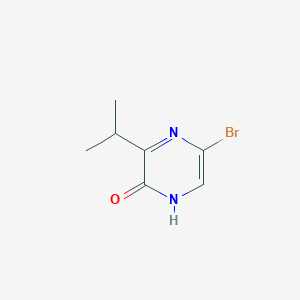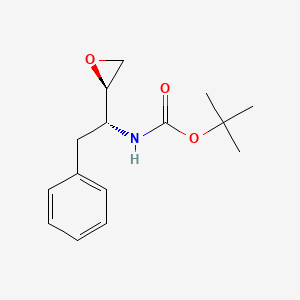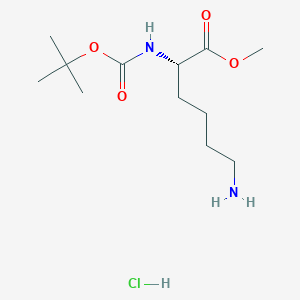
Synucleozid
Übersicht
Beschreibung
Synucleozid (also known as NSC 377363) is a potent inhibitor of the SNCA mRNA that encodes the α-synuclein protein . It selectively targets the α-synuclein mRNA 5′ UTR at the designed IRE site, decreases the amount of SNCA mRNA loaded into polysomes, and thereby inhibits SNCA translation . It has potential for the investigation of Parkinson’s disease .
Synthesis Analysis
The synthesis of this compound involves targeting a feature of the RNA that encodes alpha-synuclein: an iron-responsive element (IRE) that limits translation of the RNA into alpha-synuclein protein when iron concentrations are too low . Using a computer program called Inforna, small molecules were designed to specifically bind to the IRE . The lead compounds were synthesized and tested on cells in dishes .Molecular Structure Analysis
The molecular weight of this compound is 368.43 and its chemical formula is C22H20N6 . It is known to bind to the A bulge near the base of the IRE hairpin .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, it is known that this compound selectively targets the α-synuclein mRNA 5′ UTR at the designed IRE site .Wissenschaftliche Forschungsanwendungen
Targeting α-Synuclein in Parkinson's Disease
One significant application of Synucleozid is in the context of Parkinson's disease and related neurological disorders. This compound selectively targets the messenger RNA encoding α-synuclein, a protein implicated in Parkinson's disease, thereby inhibiting its translation and reducing protein levels. This effect provides cytoprotective outcomes in cells, demonstrating the potential of targeting undruggable proteins at the mRNA level as a disease-modifying strategy for Parkinson’s disease and other α-synucleinopathies (Zhang et al., 2020).
This compound and DNA Interactions
This compound's impact extends to DNA interactions. α-Synuclein, the protein targeted by this compound, is involved in DNA repair processes. The protein colocalizes with DNA damage response components and facilitates the non-homologous end-joining reaction, a crucial DNA repair pathway. Alterations in α-synuclein levels, potentially modifiable by this compound, could impact DNA repair mechanisms and contribute to the development of therapeutic strategies for Lewy body disorders (Schaser et al., 2019).
Investigating this compound's Effects on Synucleinopathies
This compound could play a role in researching synucleinopathies – disorders characterized by α-synuclein accumulation. These include Parkinson's disease, dementia with Lewy bodies, multiple system atrophy, and others. Understanding the impact of this compound on α-synuclein levels could provide insights into the pathogenesis and potential treatment strategies for these disorders (Oliveira et al., 2021).
Role in Neurodegeneration and Synaptic Function
This compound's ability to modulate α-synuclein levels could shed light on the protein's roles in neurodegeneration and synaptic function. α-Synuclein, associated with early synaptic dysfunction, is a key player in Parkinson's disease pathology. By altering its levels, this compound may help explore the physiological and pathological roles of α-synuclein in neurodegenerative processes (Ghiglieri et al., 2018).
Wirkmechanismus
Safety and Hazards
While specific safety and hazard information for Synucleozid is not detailed in the search results, it is generally recommended to ensure adequate ventilation, use personal protective equipment such as safety goggles with side-shields, protective gloves, and impervious clothing, and provide accessible safety shower and eye wash station when handling such compounds .
Zukünftige Richtungen
Synucleozid has shown promise in the investigation of Parkinson’s disease . It supports the strategy of targeting RNA as a way of treating disorders that involve proteins that are resistant to drug-based manipulation . Future research may focus on further development of this compound and similar compounds, as well as exploration of other potential targets within the mRNA of undruggable proteins .
Eigenschaften
IUPAC Name |
2-[4-(4-carbamimidoylanilino)phenyl]-1H-indole-6-carboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6/c23-21(24)14-5-9-18(10-6-14)27-17-7-3-13(4-8-17)19-11-15-1-2-16(22(25)26)12-20(15)28-19/h1-12,27-28H,(H3,23,24)(H3,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZRXNWCLKYWDNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(N2)C=C(C=C3)C(=N)N)NC4=CC=C(C=C4)C(=N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![6-bromo-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B3039131.png)


